molecular formula C8H9N5 B8776885 N-Methyl-9-vinyl-9H-purin-6-amine CAS No. 34760-82-2

N-Methyl-9-vinyl-9H-purin-6-amine

Cat. No.: B8776885
CAS No.: 34760-82-2
M. Wt: 175.19 g/mol
InChI Key: LIXFQAGWJNXDKT-UHFFFAOYSA-N
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Description

N-Methyl-9-vinyl-9H-purin-6-amine is a synthetic purine derivative characterized by a vinyl group at the 9-position and a methyl-substituted amine at the 6-position of the purine scaffold. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids, and their synthetic analogues are widely explored for therapeutic applications.

Properties

CAS No.

34760-82-2

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

9-ethenyl-N-methylpurin-6-amine

InChI

InChI=1S/C8H9N5/c1-3-13-5-12-6-7(9-2)10-4-11-8(6)13/h3-5H,1H2,2H3,(H,9,10,11)

InChI Key

LIXFQAGWJNXDKT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-Methyl-9-vinyl-9H-purin-6-amine can be contextualized by comparing it to related purine derivatives, focusing on substituent effects at the 6- and 9-positions. Below is a detailed analysis supported by experimental data from the literature.

Substituent Effects at the 9-Position

Table 1: Comparison of 9-Substituted Purin-6-amines
Compound Name 9-Substituent 6-Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Findings References
This compound Vinyl N-Methyl C₈H₉N₅ 175.20 Not reported Potential for π-π interactions -
N,9-Dimethyl-9H-purin-6-amine Methyl N-Methyl C₇H₉N₅ 163.18 88% High-yield synthesis via methylamine displacement
9-Allyl-9H-purin-6-amine Allyl NH₂ C₈H₉N₅ 175.20 49% Allyl group offers rotational flexibility
9-Phenyl-9H-purin-6-amine Phenyl NH₂ C₁₁H₉N₅ 211.22 High Aromatic substituent enhances π-π stacking
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine Quinazolinyl NH₂ C₁₄H₁₁N₇O 293.28 Not reported Fused-ring system increases planarity

Key Observations:

  • Vinyl vs. However, allyl derivatives like 9-Allyl-9H-purin-6-amine exhibit higher synthetic yields (49%).
  • Aromatic vs. Aliphatic : 9-Phenyl derivatives show enhanced π-π interactions due to the aromatic ring, which may improve target binding compared to aliphatic substituents like vinyl or methyl.
  • Complex Substituents : The 4-methoxyquinazolinyl group in 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine introduces a planar, fused-ring system, which could enhance intercalation with nucleic acids.

Substituent Effects at the 6-Position

Table 2: Comparison of 6-Substituted 9H-Purines
Compound Name 6-Substituent 9-Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Findings References
This compound N-Methyl Vinyl C₈H₉N₅ 175.20 Not reported Increased lipophilicity vs. NH₂ -
8-Bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine NH₂ Pentynyl C₁₀H₁₁BrN₆ 287.14 Not reported Bromine enhances electrophilicity
2-Chloro-N-methyl-9-(THP)-9H-purin-6-amine N-Methyl, Cl Tetrahydropyran (THP) C₁₂H₁₆ClN₅O 289.74 84% Chlorine and THP improve stability
5-((6-Amino-9H-purin-8-yl)thio)-isophthalonitrile NH₂ Isophthalonitrile C₁₃H₇N₇S 301.30 Not reported Thioether linkage aids solubility

Key Observations:

  • Halogenation : Bromine or chlorine substituents (e.g., 8-Bromo-9-pentynylpurin-6-amine) introduce electron-withdrawing effects, which may modulate reactivity in nucleophilic substitution reactions.
  • Functional Groups: Thioether or nitrile groups (e.g., in 5-((6-Amino-9H-purin-8-yl)thio)-isophthalonitrile) can improve solubility or enable further functionalization.

Preparation Methods

N9-Alkylation of Purine Precursors

The introduction of the vinyl group at the N9 position of the purine scaffold is achieved through nucleophilic substitution reactions. A widely adopted method involves reacting 2,6-dichloropurine with vinyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C). This reaction proceeds via an SN2 mechanism, where the purine’s N9 nitrogen attacks the electrophilic carbon of the vinyl halide.

Critical Parameters :

  • Solvent : DMF enhances solubility of intermediates and stabilizes transition states through polar interactions.

  • Temperature : Reactions conducted at 80°C for 12 hours achieve optimal conversion rates (>70%), while lower temperatures (e.g., 60°C) result in incomplete alkylation.

  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are occasionally employed to accelerate reaction kinetics in biphasic systems.

C6-Amination via Nucleophilic Aromatic Substitution

Following N9-vinylation, the chlorine atom at the C6 position is replaced with a methylamino group using methylamine in ethanol or tetrahydrofuran (THF). This step proceeds under mild conditions (room temperature, 6–8 hours) and requires no additional catalysts. The reaction’s success hinges on the electron-withdrawing nature of the purine ring, which activates the C6 position for nucleophilic attack.

Representative Procedure :

  • Substrate Preparation : 9-Vinyl-2,6-dichloro-9H-purine (1.06 mmol) is dissolved in anhydrous ethanol.

  • Methylamine Addition : A 2 M solution of methylamine in THF is added dropwise at 0°C.

  • Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup : The mixture is concentrated in vacuo, and the crude product is purified via flash chromatography (SiO₂, ethyl acetate/heptane gradient).

Comparative Analysis of Alkylation Methods

Vinyl Halide Alkylation vs. Mitsunobu Reaction

While vinyl halide alkylation remains the most direct route, Mitsunobu reactions offer an alternative for introducing vinyl groups under milder conditions. However, Mitsunobu protocols (using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)) are less commonly reported for this specific compound due to competing side reactions at the purine’s exocyclic amines.

Table 1: Comparison of Alkylation Strategies

MethodYield (%)ConditionsAdvantagesLimitations
Vinyl Bromide45–55DMF, K₂CO₃, 80°C, 12 hHigh regioselectivityRequires elevated temperatures
Mitsunobu Reaction60–65DIAD, PPh₃, THF, RT, 6 hMild conditionsLower scalability

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for N9-alkylation due to their ability to solubilize both the purine precursor and the vinyl halide. In contrast, nonpolar solvents (e.g., toluene) result in poor conversion rates (<20%).

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the intermediate 9-vinyl-2,6-dichloro-9H-purine exhibit characteristic downfield shifts for the vinyl protons (δ 5.4–5.6 ppm) and the purine’s H8 proton (δ 8.1–8.3 ppm). Completion of C6-amination is confirmed by the disappearance of the H8 signal and the appearance of a singlet corresponding to the methylamino group (δ 2.9–3.1 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of the final product confirms the molecular ion peak at m/z 175.19 [M + H]⁺, consistent with the molecular formula C₈H₉N₅ .

Q & A

Q. What are the established synthetic routes for N-Methyl-9-vinyl-9H-purin-6-amine, and how do reaction parameters affect yield optimization?

  • Methodological Answer : The synthesis typically involves alkylation of purine precursors. For example, introducing the vinyl group at the N9 position can be achieved via nucleophilic substitution using vinyl halides or Mitsunobu reactions. A base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) under nitrogen is often employed. Key parameters include:
  • Temperature : 60–100°C for efficient substitution .
  • Solvent : DMF enhances solubility of intermediates .
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction rates .
    Table 1 : Comparison of Synthetic Approaches
MethodYield (%)ConditionsReference
Vinyl bromide alkylation45–55DMF, K₂CO₃, 80°C, 12h
Mitsunobu reaction60–65DIAD, PPh₃, THF, RT, 6h

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify tautomeric forms and regiochemistry. For example, downfield shifts (~8.5 ppm) in ¹H NMR indicate vinyl proton environments, while ¹³C signals at ~150 ppm confirm purine ring carbons .
  • X-ray crystallography : Determines bond lengths (e.g., C-N vinyl bond ~1.34 Å) and confirms the anti-conformation of the vinyl group relative to the purine ring .

Advanced Research Questions

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives targeting kinase inhibition?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with modifications at C2, N7, or the vinyl group .
  • Step 2 : Test in vitro kinase inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).
  • Step 3 : Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) or steric bulk (Taft parameters) .
    Table 2 : Example SAR Data for Analogous Purines
SubstituentIC₅₀ (nM)Target Kinase
-Cl at C212.3PKA
-OCH₃ at N745.6CDK2

Q. How should researchers address discrepancies in biological activity data across assay systems (e.g., cell-based vs. enzymatic assays)?

  • Methodological Answer :
  • Variable Control : Standardize ATP concentrations (1 mM for enzymatic vs. 10 µM intracellular).
  • Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to adjust for cellular uptake limitations .
  • Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What computational strategies are effective for modeling target interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB: 1ATP). Focus on hydrogen bonds between the purine N1 and kinase hinge residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the vinyl group in hydrophobic pockets .

Data Contradiction Analysis

Q. How can conflicting data on tautomer stability in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Solvent-dependent NMR : Compare ¹H NMR in DMSO-d₆ (polar, stabilizes enol form) vs. CDCl₃ (nonpolar, favors keto tautomer). Integration of NH signals quantifies tautomer ratios .
  • DFT calculations : Calculate Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-31G* level to predict dominant forms .

Structural and Analytical Guidelines

Q. What spectroscopic criteria confirm the purity of this compound?

  • Methodological Answer :
  • HPLC : Retention time ≤2% deviation from reference standard (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • HRMS : Exact mass [M+H]⁺ = 206.0934 (calc. 206.0932) confirms molecular formula .

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